molecular formula C22H23ClN4O6S2 B4171168 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

Cat. No.: B4171168
M. Wt: 539.0 g/mol
InChI Key: NFHGTJYDYKKKFE-UHFFFAOYSA-N
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Description

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of phenoxy, thiazole, and carbamate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O6S2/c1-14-12-16(23)8-9-18(14)33-13-19(28)24-10-11-32-22(29)26-20-15(2)25-21(34-20)27-35(30,31)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3,(H,24,28)(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHGTJYDYKKKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCOC(=O)NC2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved through the chlorination of 2-methylphenol followed by carboxylation.

    Acetylation: The intermediate is then acetylated to form 4-chloro-2-methylphenoxyacetyl chloride.

    Amidation: The acetyl chloride is reacted with an amine to form the corresponding amide.

    Thiazole Formation: The thiazole ring is synthesized separately and then coupled with the amide intermediate.

    Carbamate Formation: Finally, the compound is treated with a carbamoylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenoxy and thiazole groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methylphenoxyacetic acid
  • 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole
  • Carbamate derivatives

Uniqueness

What sets 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate
Reactant of Route 2
Reactant of Route 2
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-[2-(benzenesulfonamido)-4-methyl-1,3-thiazol-5-yl]carbamate

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